molecular formula C7H11N3O2 B13322904 2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B13322904
M. Wt: 169.18 g/mol
InChI Key: QVOGYQJYLCVCKW-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic Acid (CAS 1849199-36-5) is a high-purity chemical building block featuring a 1,2,3-triazole ring fused with a propanoic acid chain. This compound is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or personal use. Compounds containing the 1,2,3-triazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities and role in click chemistry applications . The molecular formula is C6H9N3O2, with an average mass of 155.16 g/mol . Researchers can utilize this reagent as a key synthetic intermediate for constructing more complex molecules, particularly in the development of potential pharmacologically active agents. Its structure allows for further functionalization at both the triazole ring and the carboxylic acid group. For more specific handling and storage information, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-2-(2-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-4-8-10(3)9-5/h4H,1-3H3,(H,11,12)

InChI Key

QVOGYQJYLCVCKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN(N=C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Click Chemistry Approach for Triazole Formation

Method Overview:
The most prevalent method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective "click" reaction that efficiently constructs the 1,2,3-triazole ring. This approach is favored for its mild conditions, high yield, and regioselectivity.

Procedure Details:

  • Step 1: Synthesis of an alkyne precursor, such as 2-methyl-2-propyn-1-ol derivatives, often prepared via alkylation or oxidation of suitable precursors.
  • Step 2: Reaction with an azide source (e.g., sodium azide) in the presence of copper catalysts (CuSO₄ or CuI) under aqueous or mixed solvent conditions, typically at room temperature or mild heating.
  • Step 3: Cycloaddition yields a 1,4-disubstituted 1,2,3-triazole core, which can be further functionalized.

Research Data:
A 2024 study reported the synthesis of 1,2,3-triazole derivatives via CuAAC, starting from azido compounds derived from amino acids, followed by cycloaddition with terminal alkynes. The process achieved yields exceeding 85% under mild conditions, with regioselectivity confirmed by NMR and IR spectroscopy.

Reaction Scheme:

Alkyne precursor + Azide → [Cu(I)] catalyzed cycloaddition → 1,2,3-triazole ring

Advantages:

  • High regioselectivity for 1,4-disubstituted triazoles
  • Mild, environmentally friendly conditions
  • Compatibility with diverse functional groups

Alkylation of Preformed Triazoles

Method Overview:
This approach involves N-alkylation of pre-synthesized 1,2,3-triazoles, specifically targeting the N2-position, to introduce methyl groups and other substituents.

Procedure Details:

  • Step 1: Synthesis of the parent 1,2,3-triazole via cycloaddition or other heterocyclic synthesis routes.
  • Step 2: Alkylation using alkyl halides (e.g., methyl bromide, ethyl bromide) in the presence of bases like sodium hydride, potassium carbonate, or cesium carbonate.
  • Step 3: Selective N2-alkylation is achieved by controlling reaction conditions, such as temperature and solvent polarity.

Research Data:
A 2004 patent described alkylation of 1,2,3-triazoles with ethyl bromoacetate, yielding N2-alkylated products with yields around 37-50%. The process faced challenges in selectivity, often producing mixtures of N1 and N2 isomers, which required chromatographic separation.

Reaction Scheme:

Preformed 1,2,3-triazole + Alkyl halide → N-alkylated triazole (preferably N2)

Notes:

  • Reaction temperature influences regioselectivity; lower temperatures favor N2-alkylation.
  • Excess alkyl halide and strong bases improve yields.

Multi-step Heterocyclic Synthesis from Precursors

Method Overview:
This involves constructing the triazole ring via heterocyclic cyclization starting from simpler precursors like hydrazides, nitriles, or esters derived from amino acids or aromatic compounds.

Procedure Details:

  • Step 1: Synthesis of hydrazides or nitriles from amino acids or aromatic acids through amidation or nitrile formation.
  • Step 2: Cyclization using reagents like hydrazine derivatives, phosphorus oxychloride, or acid chlorides to form the triazole ring.
  • Step 3: Functionalization with methyl groups or carboxylic acids via alkylation or oxidation.

Research Data:
A 2013 study employed alum as a catalyst for the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid, starting from amino acids converted into azido alcohols, followed by cyclization. The process was efficient, environmentally friendly, and yielded products with high purity.

Reaction Scheme:

Amino acid derivative → Cyclization with hydrazine or phosphorus reagents → Triazole ring formation → Functionalization

Advantages:

  • Suitable for complex derivatives
  • Allows incorporation of various functional groups

Data Table: Comparison of Preparation Methods

Method Key Reagents Typical Conditions Regioselectivity Yield Range Advantages Limitations
Click Chemistry (CuAAC) Terminal alkynes + azides Room temperature, aqueous High for 1,4-disubstituted 80-95% High regioselectivity, mild conditions Requires pre-synthesis of azides/alkynes
Alkylation of Triazoles Preformed 1,2,3-triazoles + alkyl halides Reflux, base present N2-preferred, but challenging 37-50% Straightforward, versatile Mixture of isomers, low selectivity
Multi-step Heterocyclic Synthesis Amino acids, hydrazines, acids Reflux, catalysts (alum, PCl₅) Variable, depends on cyclization 60-85% Suitable for complex derivatives Multi-step, time-consuming

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 2-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid and related compounds from the evidence:

Compound Name Key Substituents Molecular Weight Applications/Notes
This compound Methyl-triazole, branched methyl, propanoic acid Not explicitly stated Presumed use in R&D structural similarity to bioactive triazole derivatives
2-Hydroxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid (GSK compound) Hydroxy group instead of methyl, triazole Not stated Part of GSK’s experimental compound library; potential enzyme modulation
3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid Cyclopropyl-imidazolidinone, propanoic acid Not stated R&D use; imidazolidinone core may influence solubility or target binding
Haloxyfop (herbicide) Trifluoromethyl-pyridine, phenoxypropanoic acid ~361.7 g/mol Acetyl-CoA carboxylase inhibitor; used in agriculture
2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid Thiazole-amine, propanoic acid ~200.2 g/mol Research use; thiazole’s electron-rich nature may enhance bioactivity

Key Observations:

Functional Group Impact: The methyl group in this compound likely enhances lipophilicity compared to the hydroxylated GSK analog . This could influence membrane permeability in drug candidates. Triazole vs.

Agrochemical vs. Pharmaceutical Relevance: While haloxyfop and fluazifop are optimized for herbicidal activity (via phenoxypropanoic acid motifs), the target compound’s branched structure may favor applications in medicinal chemistry, such as protease inhibition or metal chelation (triazoles can bind zinc fingers ).

Synthetic Accessibility :

  • The boronic acid derivative of 2-methyl-2H-1,2,3-triazole (CAS 1372713-72-8) suggests that Suzuki-Miyaura coupling could be employed to synthesize analogs of the target compound.

Research Findings and Structural Insights

  • Crystallographic Analysis: Tools like SHELXL and Mercury are critical for resolving the 3D structure of triazole-containing compounds. For example, Mercury’s void visualization could assess the packing efficiency of this compound in crystal lattices, influencing its stability in solid formulations.
  • Biological Activity: No direct data exists for the target compound, but analogs like GSK-J1 (CAS 1373422-53-7) demonstrate that triazole-propanoic acid hybrids can modulate epigenetic targets (e.g., histone demethylases).

Biological Activity

2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. The presence of the triazole ring in its structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H12N4O2\text{C}_7\text{H}_{12}\text{N}_4\text{O}_2

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can influence several biological pathways, leading to anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Research indicates that derivatives of triazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). In one study, compounds similar to this compound demonstrated a reduction in TNF-α production by approximately 44–60% at varying concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies suggest that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives exhibited potent antibacterial effects comparable to established antibiotics .

Anticancer Activity

In addition to its anti-inflammatory and antimicrobial properties, this compound has been investigated for its anticancer potential. A study on related triazole compounds revealed significant cytotoxic effects against cancer cell lines such as HepG2 (liver carcinoma), with some derivatives showing IC50 values as low as 16.78 µg/mL .

Study on Cytokine Release

In a controlled study evaluating the effect of triazole derivatives on cytokine release in PBMC cultures stimulated by lipopolysaccharides (LPS), it was found that certain derivatives significantly inhibited TNF-α production without increasing toxicity levels in cells . This suggests a potential therapeutic application in treating inflammatory diseases.

Antimicrobial Efficacy Assessment

A comparative study assessed the antimicrobial efficacy of various triazole derivatives against bacterial strains. The results indicated that certain modifications in the triazole structure enhanced antibacterial activity significantly compared to their non-modified counterparts .

Comparative Analysis of Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
1H-1,2,3-triazoleStructureBasic structure without substituentsLimited bioactivity
4-Methylthio-1H-1,2,3-triazoleStructureContains sulfur atomEnhanced reactivity
5-(4-Fluorophenyl)-1H-1,2,3-triazoleStructureFluorinated for lipophilicityStronger antibacterial effects

Q & A

Q. What are the foundational synthetic strategies for preparing 2-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, triazole-containing compounds can be synthesized via refluxing precursors like chlorinated diketones with acetone under controlled conditions, followed by aqueous workup and crystallization (e.g., from methanol or ethanol). Key steps include:
  • Reaction Optimization : Adjusting reflux time (4–6 hours) and temperature (80–100°C) to maximize yield .
  • Purification : Sequential washing with water and organic solvents (e.g., diethyl ether) followed by recrystallization .
  • Characterization : Confirmation via 1H^1H-NMR, 13C^{13}C-NMR, IR, and elemental analysis .

Q. How are structural analogs of this compound characterized to confirm purity and molecular identity?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • 1H^1H-NMR to identify proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm).
  • 13C^{13}C-NMR to confirm carbonyl (C=O) and triazole carbons .
  • Elemental Analysis : Validate empirical formulas (e.g., C8_8H12_{12}N3_3O2_2) with <0.4% deviation between calculated and observed values .
  • IR Spectroscopy : Detect functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of novel derivatives?

  • Methodological Answer :
  • Cross-Technique Validation : Combine NMR, IR, and mass spectrometry (MS) to resolve ambiguities. For instance, overlapping NMR peaks can be deconvoluted using 2D-COSY or HSQC experiments .
  • Comparative Analysis : Reference spectral databases (e.g., PubChem, NIST) or structurally similar compounds (e.g., thiazole-based analogs in ) to assign signals .
  • X-ray Crystallography : Use single-crystal diffraction for absolute configuration determination, especially for stereoisomers .

Q. What strategies are effective for designing bioassays to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with known interactions with triazole or propanoic acid motifs (e.g., cyclooxygenase inhibition assays for anti-inflammatory potential) .
  • SAR Studies : Synthesize derivatives with modifications to the triazole ring (e.g., methyl group substitution) or carboxylic acid moiety to assess activity trends .
  • In Vitro Assays : Use cell-based models (e.g., cytotoxicity in cancer lines) with IC50_{50} determination via MTT assays .

Q. How can reaction pathways be optimized to improve yield and scalability for derivatives of this compound?

  • Methodological Answer :
  • Catalytic Systems : Screen Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
  • Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., high-temperature reflux) to enhance safety and reproducibility .

Key Research Challenges

  • Stereochemical Control : Achieving enantiopure derivatives may require chiral catalysts or resolution techniques .
  • Bioactivity Variability : Minor structural changes (e.g., triazole vs. thiazole substitution) can drastically alter pharmacological profiles .

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